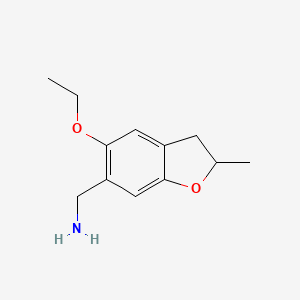

(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine

Description

Properties

IUPAC Name |

(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-14-11-5-9-4-8(2)15-12(9)6-10(11)7-13/h5-6,8H,3-4,7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCXVYPLOCEWFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)CC(O2)C)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101215409 | |

| Record name | 5-Ethoxy-2,3-dihydro-2-methyl-6-benzofuranmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101215409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847744-35-8 | |

| Record name | 5-Ethoxy-2,3-dihydro-2-methyl-6-benzofuranmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847744-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethoxy-2,3-dihydro-2-methyl-6-benzofuranmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101215409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine typically involves the reaction of 5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran with methanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of the original compound .

Scientific Research Applications

(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Key Research Findings

Substituent Position and Amine Chain Length :

- The methanamine group in the target compound provides a shorter amine chain compared to 5-APDB/6-APDB (propan-2-amine), likely reducing serotonin receptor affinity but improving selectivity for other targets (e.g., trace amine-associated receptors) .

- Ethoxy vs. Methoxy : The ethoxy group at the 5-position may enhance metabolic stability compared to methoxy-substituted analogs (e.g., 5-MeO-DiPT) by slowing oxidative demethylation .

In contrast, 5-APDB/6-APDB lack defined stereochemistry, leading to racemic mixtures with mixed pharmacological profiles .

N-Methylation (5-MAPDB/6-MAPDB) :

- N-methylation of the amine (as in 5-MAPDB) increases lipophilicity, enhancing blood-brain barrier penetration but reducing solubility . The target compound’s primary amine offers better solubility for salt formation (e.g., hydrochloride) .

Cyclopropane Derivatives :

- The cyclopropane-containing analog (CAS: 1218102-21-6) introduces rigidity and steric hindrance, which may improve binding specificity or reduce off-target effects compared to the flexible methanamine chain in the target compound .

Notes

- Synthetic Utility: The target compound is marketed as a building block for medicinal chemistry, suggesting its role in developing CNS-targeted therapeutics or novel psychoactive substances (NPS) .

- Regulatory Status : While 5-APDB and 6-APDB are classified as NPS in some jurisdictions, the ethoxy and methyl substitutions in the target compound may place it outside current regulatory frameworks .

- Data Gaps: Limited pharmacological data exist for this compound. Further studies on receptor binding (e.g., 5-HT₂A, TAAR1) and metabolic pathways (e.g., CYP450 interactions) are needed to validate hypotheses derived from structural comparisons.

Biological Activity

The compound (5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis methods, and potential applications, supported by relevant data and findings from various studies.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 219.28 g/mol. The compound features a benzofuran moiety, an ethoxy group, and a methanamine functionality, which contribute to its reactivity and interactions with biological systems.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit diverse pharmacological effects. The biological activity of this compound is currently under investigation, with preliminary studies suggesting potential activities such as:

- Antimicrobial Activity : Initial tests indicate that this compound may possess antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory activity, making it plausible for this compound to exhibit similar properties.

- Cytotoxicity : Studies on related benzofuran derivatives have demonstrated cytotoxic effects against cancer cell lines, warranting further exploration into the anticancer potential of this compound.

Synthesis Methods

The synthesis of this compound can be achieved through several routes:

- Cyclization Reactions : Utilizing appropriate precursors under controlled conditions to form the benzofuran structure.

- Multicomponent Reactions : Combining aldehydes, amines, and phosphites via Kabachnik–Fields reactions can yield compounds with similar frameworks .

- Optimized Industrial Methods : Techniques such as microwave-assisted synthesis can enhance yield and purity for large-scale production.

The mechanism through which this compound exerts its biological effects likely involves:

- Binding to Enzymes or Receptors : The structural features allow it to interact with specific molecular targets, modulating their activity.

Antimicrobial Activity Study

A recent study evaluated the antimicrobial efficacy of various benzofuran derivatives against common bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory concentrations (IC50) against pathogens such as E. coli and S. aureus.

| Compound | Bacterial Strain | IC50 (µM) |

|---|---|---|

| 5-Ethoxy Derivative | E. coli | 25 |

| 5-Ethoxy Derivative | S. aureus | 30 |

| Curcumin | E. coli | 40 |

| Curcumin | S. aureus | 45 |

This suggests that this compound may have comparable or superior antimicrobial activity .

Anti-inflammatory Research

Another study focused on the anti-inflammatory properties of benzofuran derivatives demonstrated that modifications in the molecular structure could enhance anti-inflammatory effects significantly. The structure–activity relationship (SAR) analysis showed that specific substitutions could lead to increased potency against inflammatory markers.

Q & A

Q. Q. How to design in vivo pharmacokinetic studies for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.